Orthogonal Synthetic Versatility: Two Reactive Centers vs. One in Mono‑Halogenated Comparators
The target compound carries a reactive C–Br bond at the 3‑position and a C–CH₂Cl group at the 6‑position, providing two electronically differentiated sites for chemoselective transformations . In contrast, tert-butyl 3‑bromo‑1H‑indole‑1‑carboxylate (CAS 143259‑56‑7) and tert‑butyl 6‑(chloromethyl)‑1H‑indole‑1‑carboxylate (CAS 1820685‑06‑0) each possess only a single halogen handle, restricting the accessible chemical space [1]. No experimental head‑to‑head reactivity study was identified; the advantage is inferred from the structural features of the molecules.
| Evidence Dimension | Number of distinct reactive halogen handles |
|---|---|
| Target Compound Data | 2 (C3–Br and C6–CH₂Cl) |
| Comparator Or Baseline | tert‑Butyl 3‑bromo‑1H‑indole‑1‑carboxylate: 1 (C3–Br). tert‑Butyl 6‑(chloromethyl)‑1H‑indole‑1‑carboxylate: 1 (C6–CH₂Cl) |
| Quantified Difference | Target offers two orthogonal handles, comparators offer one |
| Conditions | Structural comparison based on molecular formula and connectivity |
Why This Matters
The dual‑handle nature permits iterative library synthesis without intermediate deprotection or re‑functionalization, saving time and resources in medicinal chemistry campaigns.
- [1] Chem-space.com. (n.d.). tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate. Retrieved from https://chem-space.com/CSSB00010368332-C9EB2C View Source
